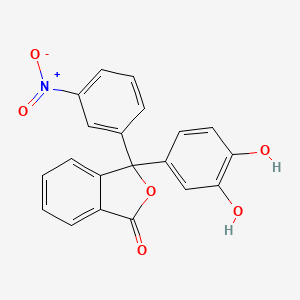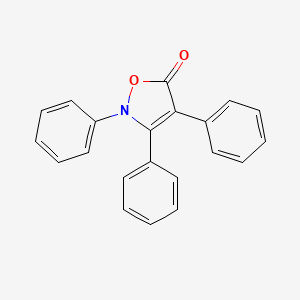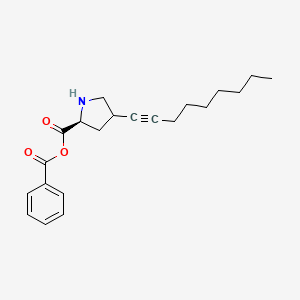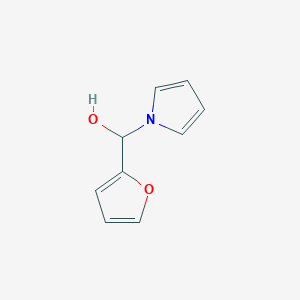![molecular formula C9H10N2 B12879227 1,3-Dimethyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12879227.png)
1,3-Dimethyl-1H-pyrrolo[2,3-B]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-1H-pyrrolo[2,3-B]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused ring structure consisting of a pyrrole ring and a pyridine ring. It has gained significant attention in scientific research due to its potential biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-1H-pyrrolo[2,3-B]pyridine can be achieved through several methods. One common approach involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine with R-substituted aldehydes at elevated temperatures . Another method involves modifications of the Madelung and Fischer syntheses of indoles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary depending on the desired application and production scale.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethyl-1H-pyrrolo[2,3-B]pyridine undergoes various chemical reactions, including:
Nitration: Introduction of nitro groups.
Nitrosation: Formation of nitroso compounds.
Bromination and Iodination: Halogenation reactions.
Mannich Reaction: Formation of Mannich bases.
Common Reagents and Conditions
Nitration: Typically involves the use of nitric acid and sulfuric acid.
Bromination: Uses bromine or N-bromosuccinimide (NBS) as the brominating agent.
Mannich Reaction: Involves formaldehyde, a secondary amine, and an acidic catalyst.
Major Products
The major products formed from these reactions include nitro, nitroso, halogenated, and Mannich base derivatives of this compound.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1,3-Dimethyl-1H-pyrrolo[2,3-B]pyridine involves its interaction with specific molecular targets and pathways. For example, as an FGFR inhibitor, it binds to the receptor’s tyrosine kinase domain, preventing the activation of downstream signaling pathways such as RAS–MEK–ERK, PLCγ, and PI3K–Akt . This inhibition can lead to reduced cell proliferation, migration, and angiogenesis, making it a promising candidate for cancer therapy.
Comparaison Avec Des Composés Similaires
1,3-Dimethyl-1H-pyrrolo[2,3-B]pyridine can be compared with other similar compounds in the pyrrolopyridine family:
1H-pyrrolo[2,3-B]pyridine: Lacks the dimethyl substitution, which may affect its biological activity and chemical reactivity.
5H-pyrrolo[2,3-B]pyrazine: Contains a pyrazine ring instead of a pyridine ring, showing different biological activities such as kinase inhibition.
1H-pyrrolo[3,4-C]pyridine: Another isomer with a different ring fusion pattern, leading to distinct chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and its potent activity as an FGFR inhibitor, which sets it apart from other related compounds.
Propriétés
Formule moléculaire |
C9H10N2 |
|---|---|
Poids moléculaire |
146.19 g/mol |
Nom IUPAC |
1,3-dimethylpyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C9H10N2/c1-7-6-11(2)9-8(7)4-3-5-10-9/h3-6H,1-2H3 |
Clé InChI |
VAJNGTYVVRDADQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(C2=C1C=CC=N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Amino-3-isopropyl-1H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid](/img/structure/B12879170.png)
![2-(Aminomethyl)-5-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12879178.png)
![7-Butyl-3,9-dihydroxy-8-methoxy-4,5,10-trioxo-1,4,5,10-tetrahydrobenzo[g]quinoline-2-carboxylic acid](/img/structure/B12879186.png)


![1-[2-(2,5-Dihydro-1H-pyrrol-1-yl)cyclopent-1-en-1-yl]ethan-1-one](/img/structure/B12879211.png)
![(R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)propanoate](/img/structure/B12879212.png)
![1H-Pyrrole, 2-acetyl-1-[(4-methylphenyl)sulfonyl]-5-(3-nitrophenyl)-](/img/structure/B12879220.png)





